2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives and pyrido[1,2-a]pyrimidin-4-one. The key steps may involve:
Nucleophilic substitution: reactions to introduce the 4-methylphenyl group.
Cyclization: reactions to form the benzothiadiazine ring.
Oxidation: steps to achieve the final 1,1-dioxide structure.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions but may include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use in developing new agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.
Pyrido[1,2-a]pyrimidine derivatives: Compounds with variations in the pyrido[1,2-a]pyrimidine moiety.
Uniqueness
The uniqueness of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-16-9-11-18(12-10-16)27-23(29)26(19-6-2-3-7-20(19)32(27,30)31)15-17-14-22(28)25-13-5-4-8-21(25)24-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLTEFBNZIVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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